molecular formula C9H18N2O3 B1459782 tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate CAS No. 1802048-96-9

tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate

Cat. No.: B1459782
CAS No.: 1802048-96-9
M. Wt: 202.25 g/mol
InChI Key: STTUTVYCMUOETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate is a carbamate-protected amine featuring a four-membered oxetane ring substituted with an aminomethyl group and a tert-butoxycarbonyl (Boc) protecting group. Molecular Formula: C₁₀H₂₀N₂O₃, Molecular Weight: 216.28 g/mol, CAS: 1622091-60-4 . Synthesis: Prepared via substitution of tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate in a Mannich reaction, yielding the aminomethyl derivative in high purity (≥97%) .

Properties

IUPAC Name

tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-8(2,3)14-7(12)11-9(4-10)5-13-6-9/h4-6,10H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTUTVYCMUOETH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(COC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1802048-96-9
Record name tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate is a chemical compound characterized by its unique oxetane ring structure combined with a tert-butyl carbamate moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features allow it to interact with various biological targets, making it a candidate for further research in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C10H20N2O3. It is typically presented as a white solid and exhibits stability when stored at low temperatures (0-8°C). The compound features:

  • A tert-butyl group : Enhances lipophilicity and steric protection.
  • A carbamate functional group : Facilitates hydrogen bonding and reactivity.
  • An oxetane ring : Capable of undergoing ring-opening reactions, crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism includes:

  • Covalent bonding : The carbamate group can form covalent bonds with active sites on enzymes, leading to inhibition or activation of enzymatic activity.
  • Hydrogen bonding and π-π interactions : The oxetane ring and the aminomethyl substituent may participate in these interactions, influencing the compound's overall biological reactivity.

Biological Activity and Applications

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial properties : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer potential : Studies suggest that modifications in the structure can lead to enhanced cytotoxicity against cancer cell lines.
  • Enzyme interaction studies : The compound has been used to probe enzyme mechanisms and protein modifications.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound in relation to other compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamateC10H19NOHydroxymethyl group instead of aminomethylAntimicrobial
Tert-butyl N-[2-(aminomethyl)thiazole-4-yl]carbamateC11H16N2O2SThiazole ringAnticancer
Tert-butyl N-[4-(aminomethyl)pyridine-2-carboxamide]C12H16N4O2Pyridine derivativeNeuroprotective

This table illustrates how variations in functional groups and ring structures can lead to differences in biological activity, emphasizing the potential of this compound.

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research has demonstrated that this compound can effectively inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders .
  • Antimicrobial Activity : In vitro studies have shown that compounds similar to this compound possess significant antibacterial properties against strains such as E. coli and Staphylococcus aureus .
  • Cytotoxicity Assays : Preliminary cytotoxicity assays indicate that this compound may induce apoptosis in cancer cell lines, warranting further investigation into its anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxetane Ring Derivatives

tert-Butyl N-[3-(Hydroxymethyl)oxetan-3-yl]carbamate
  • Structure: Replaces aminomethyl with hydroxymethyl.
  • Molecular Formula: C₉H₁₇NO₄, MW: 203.24 g/mol, CAS: 1363382-11-9 .
  • Lower molecular weight (203.24 vs. 216.28) due to substitution of -NH₂ with -OH. Synthesis involves oxidation or protection of the hydroxymethyl group, differing from the Mannich approach used for the target compound .
tert-Butyl N-{[3-(Aminomethyl)oxetan-3-yl]methyl}carbamate
  • Structure : Additional methylene spacer between the oxetane and carbamate groups.
  • Molecular Formula : C₁₁H₂₂N₂O₃, MW : 230.31 g/mol, CAS : 1781613-26-0 .
  • Key Differences :
    • Extended alkyl chain may increase lipophilicity, affecting membrane permeability.
    • Higher molecular weight (230.31 vs. 216.28) due to the methylene bridge.

Heterocyclic Ring Analogs

tert-Butyl N-(4-Aminooxolan-3-yl)carbamate (Oxolane Derivative)
  • Structure : Five-membered tetrahydrofuran (oxolane) ring instead of oxetane.
  • Molecular Formula : C₉H₁₈N₂O₃, MW : 215.25 g/mol, CAS : 2305080-35-5 .
  • Smaller molecular weight (215.25 vs. 216.28) and altered pharmacokinetics due to ring size .
tert-Butyl N-[(3-Methylazetidin-3-yl)methyl]carbamate Hemioxalate
  • Structure : Three-membered azetidine ring.
  • Molecular Formula : C₂₂H₄₂N₄O₈ (salt form), CAS : 89863-14-9 .
  • Key Differences :
    • Higher ring strain in azetidine increases reactivity but reduces stability.
    • Salt formation (oxalate) enhances crystallinity and solubility in polar solvents compared to the neutral oxetane compound .

Aromatic Substituted Carbamates

tert-Butyl N-[3-(Aminomethyl)benzyl]carbamate
  • Structure : Benzene ring replaces oxetane.
  • Molecular Formula : C₁₃H₂₀N₂O₂, MW : 236.31 g/mol, CAS : 108467-99-8 .
  • Higher molecular weight (236.31 vs. 216.28) and lower solubility in aqueous media due to the hydrophobic benzene ring .
b. Substituent Effects in Aryl Derivatives ()
  • Examples :
    • 13j (Br substituent): Melting point = 121–122°C.
    • 13k (F substituent): Melting point = 98–99°C.
  • Key Insight : Electron-withdrawing groups (e.g., Br) increase melting points compared to electron-donating groups (e.g., F) due to enhanced intermolecular forces .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight CAS Number Key Feature Melting Point/Stability
tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate C₁₀H₂₀N₂O₃ 216.28 1622091-60-4 Oxetane ring, aminomethyl Stable; ≥97% purity
tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate C₉H₁₇NO₄ 203.24 1363382-11-9 Oxetane ring, hydroxymethyl Hydrophilic; high crystallinity
tert-Butyl N-(4-aminooxolan-3-yl)carbamate C₉H₁₈N₂O₃ 215.25 2305080-35-5 Five-membered oxolane ring Lower ring strain
tert-Butyl N-[3-(aminomethyl)benzyl]carbamate C₁₃H₂₀N₂O₂ 236.31 108467-99-8 Aromatic benzene ring Higher lipophilicity

Preparation Methods

Preparation of the Bromomethyl Intermediate

  • Starting from oxetan-3-ylmethanol derivatives, the bromomethyl group is introduced typically via substitution reactions using brominating agents.
  • The carbamate protecting group (tert-butyl carbamate) is installed prior to or after bromination to protect the amine functionality during subsequent steps.
  • Reaction conditions often involve:
    • Use of organic solvents such as dichloromethane or tetrahydrofuran.
    • Controlled temperature to avoid ring opening or decomposition of the oxetane.
    • Base or acid catalysts depending on the specific bromination method.

Amination Step

  • The bromomethyl intermediate undergoes nucleophilic substitution with ammonia or an amine source to replace the bromine with an amino group.
  • Typical conditions include:
    • Use of ammonia or ammonium salts in a polar aprotic solvent (e.g., acetonitrile, ethanol).
    • Mild heating to promote substitution without degrading the oxetane ring.
    • Reaction monitoring to ensure complete conversion to the aminomethyl product.

Purification

  • The product is purified by standard techniques such as:
    • Extraction.
    • Crystallization.
    • Chromatography (if necessary).

Reaction Scheme Summary

Step Reactant Reagents/Conditions Product
1 Oxetan-3-ylmethanol derivative Brominating agent, solvent, base/acid tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate
2 tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate Ammonia or amine, solvent, mild heat This compound

Research Findings and Notes

  • The oxetane ring is sensitive to harsh conditions; therefore, mild reaction conditions are critical to maintain ring integrity.
  • The tert-butyl carbamate group provides protection to the amine during bromination and facilitates later deprotection if needed.
  • The amination step is typically high yielding when conducted under controlled conditions.
  • This synthetic route is scalable and suitable for producing intermediates for pharmaceutical applications.

Summary Table of Key Parameters

Parameter Typical Conditions/Values
Bromination agent N-bromosuccinimide (NBS) or similar brominating agents
Solvents Dichloromethane, tetrahydrofuran, acetonitrile
Temperature (bromination) 0 to 25 °C
Amination reagent Ammonia gas or ammonium salts
Temperature (amination) 25 to 60 °C
Reaction time Several hours (4–24 h) depending on scale
Purification method Extraction, crystallization, chromatography

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate, and how do reaction conditions influence yield?

The compound is typically synthesized via carbamate protection of a primary amine group. A common approach involves reacting 3-(aminomethyl)oxetan-3-amine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under mild basic conditions (e.g., using triethylamine or DMAP as a catalyst) . Yield optimization requires precise stoichiometric control of Boc anhydride (1.2–1.5 equivalents) and reaction monitoring via TLC or LCMS to prevent overprotection. Post-synthesis purification often employs column chromatography (silica gel, 5–10% MeOH in DCM) to isolate the product with >95% purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify the Boc-protected amine (δ ~1.4 ppm for tert-butyl protons) and oxetane ring protons (δ ~4.5–5.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (C9_{9}H17_{17}N2_2O3_3, theoretical m/z = 201.1239) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction is recommended if suitable crystals are obtained (e.g., using SHELX for structure refinement) .

Q. What are the stability considerations for this compound under typical laboratory storage conditions?

The compound is stable at room temperature when stored in a desiccator (protected from moisture) and away from strong acids/bases, which can hydrolyze the Boc group. Accelerated stability studies suggest decomposition <2% over 12 months at 4°C in inert atmospheres . However, prolonged exposure to light or humidity may lead to gradual deprotection, necessitating periodic purity checks via HPLC .

Advanced Research Questions

Q. How does the oxetane ring influence the compound’s reactivity in medicinal chemistry applications?

The oxetane moiety enhances metabolic stability and bioavailability by reducing rotational freedom and improving solubility. In drug discovery, this scaffold is leveraged to design protease inhibitors or kinase modulators, where the oxetane’s ring strain facilitates selective interactions with target proteins. For example, this compound derivatives have been used as intermediates in synthesizing antibiotics targeting bacterial biotin carboxylase (e.g., pyridopyrimidine inhibitors) . Computational modeling (e.g., molecular docking with AutoDock Vina) can predict binding affinities, guided by the oxetane’s spatial orientation .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

Impurities often include:

  • Deprotection byproducts : tert-Butanol or oxetan-3-ylmethylamine from Boc group hydrolysis.
  • Oligomers : Dimers formed via residual amine reactivity.
    LC-MS/MS with a C18 column (0.1% formic acid in water/acetonitrile gradient) is critical for detecting low-abundance impurities (<0.1%). Method validation should adhere to ICH Q2(R1) guidelines, with LOQ ≤0.05% .

Q. How can computational tools predict the compound’s behavior in solid-state formulations?

Density Functional Theory (DFT) calculations (e.g., using Gaussian 09) model the compound’s crystal packing and intermolecular interactions, such as hydrogen bonding between the carbamate carbonyl and oxetane oxygen. Pair Distribution Function (PDF) analysis complements this by correlating experimental X-ray diffraction data with predicted lattice energies . These tools guide co-crystal design to enhance dissolution rates in API formulations .

Q. What contradictions exist in reported toxicity profiles of structurally similar carbamates?

While and classify the compound as non-hazardous, structurally analogous carbamates (e.g., tert-butyl N-methylcarbamate) show moderate aquatic toxicity (EC50_{50} <10 mg/L in Daphnia magna) . Discrepancies arise from differences in assay conditions (e.g., pH, exposure time). Researchers should conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) and environmental fate studies (OECD 301F biodegradation) to resolve these inconsistencies .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (temperature, solvent, catalyst) for yield maximization .
  • Structural Analysis : Combine SC-XRD with Hirshfeld surface analysis (CrystalExplorer) to map non-covalent interactions .
  • Impurity Profiling : Employ orthogonal techniques (NMR, LC-MS, IR) for comprehensive impurity identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate
Reactant of Route 2
tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.